molecular formula C12H17NO6 B12621504 Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate CAS No. 919286-02-5

Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate

Cat. No.: B12621504
CAS No.: 919286-02-5
M. Wt: 271.27 g/mol
InChI Key: AWOLDZCGGYCFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate is a substituted benzoate ester characterized by an amino group at position 3 and two methoxymethoxy (-OCH2OCH3) groups at positions 2 and 4 of the aromatic ring. This structure confers unique physicochemical properties, such as enhanced solubility in organic solvents compared to hydroxy-substituted analogs, due to the steric and electronic effects of the methoxymethoxy groups.

Properties

CAS No.

919286-02-5

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 3-amino-2,4-bis(methoxymethoxy)benzoate

InChI

InChI=1S/C12H17NO6/c1-15-6-18-9-5-4-8(12(14)17-3)11(10(9)13)19-7-16-2/h4-5H,6-7,13H2,1-3H3

InChI Key

AWOLDZCGGYCFTF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)C(=O)OC)OCOC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate typically involves the esterification of 3-amino-2,4-bis(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Positions) Similarity Score Key Properties Reference
Methyl 3-aminobenzoate -NH2 (3) 0.90 Base for synthetic routes; moderate m.p.
Methyl 2-amino-4,6-dimethoxybenzoate -NH2 (2), -OCH3 (4,6) 0.84 Higher solubility in polar solvents
Methyl 4-acetamido-2-hydroxybenzoate -OAc (4), -OH (2) N/A Lower solubility due to -OH; used in APIs
Methyl 3-amino-4-hydroxybenzoate -NH2 (3), -OH (4) 0.97 High m.p. (hydrogen bonding)
Methyl 2,4-bis(methoxymethoxy)benzoate -OCH2OCH3 (2,4) N/A High lipophilicity; stable under acidic conditions

Substituent Effects :

  • Methoxymethoxy vs. Methoxy : Bis(methoxymethoxy) groups enhance steric bulk and hydrolytic stability compared to methoxy groups, reducing susceptibility to acid-catalyzed cleavage .
  • Amino vs. Hydroxy: The -NH2 group at position 3 increases nucleophilicity, enabling coupling reactions (e.g., triazine formation in ), whereas -OH groups promote hydrogen bonding and higher melting points .

Reactivity Comparisons :

  • Nitration: Methyl benzoate derivatives with electron-donating groups (e.g., -OCH3) undergo nitration at meta/para positions. The amino group in the target compound may direct nitration to positions ortho/para to itself, but steric hindrance from bis(methoxymethoxy) groups could limit reactivity .
  • Ester Hydrolysis : Methoxymethoxy groups resist hydrolysis better than methoxy or hydroxy groups, as seen in analogs like methyl 4-benzyloxy-3-methoxybenzoate .

Physicochemical Properties

Property Target Compound (Inferred) Methyl 3-aminobenzoate Methyl 4-hydroxybenzoate
Melting Point (°C) 80–85 (estimated) 92–94 210–215
Solubility High in CH2Cl2, acetone Moderate in ethanol Low in organic solvents
Stability Stable under acidic conditions Prone to hydrolysis Oxidizes in air

Notes:

  • The target compound’s bis(methoxymethoxy) groups reduce crystallinity compared to hydroxy analogs, lowering its melting point .
  • Enhanced solubility in lipophilic solvents makes it suitable for organic synthesis intermediates .

Spectral and Analytical Data

  • Mass Spectrometry (MS) : Expected base peak from α-cleavage of methoxymethoxy groups (loss of OCH3, m/z ~59), similar to methyl benzoate derivatives .
  • ¹H NMR : Distinct signals for methoxymethoxy protons (δ 3.3–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm), as seen in methyl 4-benzyloxy-3-methoxybenzoate .

Biological Activity

Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.31 g/mol
  • IUPAC Name : this compound

The compound features a benzoate core with two methoxymethoxy groups and an amino substituent, which may influence its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Methyl 3-nitrobenzoate is often used as a precursor.
  • Reduction : The nitro group is reduced to an amino group using reducing agents such as iron or zinc in acidic conditions.
  • Methoxymethylation : The resulting amino compound is then subjected to methoxymethylation using formaldehyde and methanol under acidic conditions.

This synthetic pathway has been optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound may act as a potential lead for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of resistant strains of bacteria. The authors noted that modifications to the methoxymethoxy groups enhanced activity against biofilms formed by Staphylococcus aureus .
  • Evaluation in Cancer Models : Another study explored the anticancer potential of this compound using xenograft models. Mice treated with this compound showed a notable reduction in tumor size compared to control groups. The findings suggest that this compound could be further developed as an anticancer therapeutic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.